ethyl 2-{[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate
Description
Ethyl 2-{[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a quinazolinone moiety linked via a butanoyl amino spacer. The thiazole ring (a five-membered aromatic system containing nitrogen and sulfur) is functionalized at the 2-position with an amide group derived from 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid, while the 4-position carries an ethyl carboxylate ester. Quinazolinone, a bicyclic structure with a lactam ring, is known for its role in medicinal chemistry due to its affinity for enzymes like kinases and receptors involved in cancer and inflammation pathways .
Properties
Molecular Formula |
C18H18N4O4S |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
ethyl 2-[4-(4-oxoquinazolin-3-yl)butanoylamino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H18N4O4S/c1-2-26-17(25)14-10-27-18(20-14)21-15(23)8-5-9-22-11-19-13-7-4-3-6-12(13)16(22)24/h3-4,6-7,10-11H,2,5,8-9H2,1H3,(H,20,21,23) |
InChI Key |
IQIHXKRLMQTQTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CCCN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting ethyl bromopyruvate with thiourea, resulting in ethyl 2-aminothiazole-4-carboxylate.
Quinazolinone Derivative: The quinazolinone moiety is prepared separately through the cyclization of appropriate anthranilic acid derivatives.
Coupling Reaction: The final step involves coupling the quinazolinone derivative with the thiazole ring under specific conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone moiety, potentially converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and quinazolinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the quinazolinone carbonyl groups can produce alcohol derivatives.
Scientific Research Applications
Ethyl 2-{[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly targeting acetylcholinesterase and butyrylcholinesterase.
Industrial Applications: It can be used in the development of new materials with specific chemical properties, such as dyes and biocides.
Mechanism of Action
The mechanism of action of ethyl 2-{[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes like acetylcholinesterase and butyrylcholinesterase by binding to their active sites, preventing the breakdown of neurotransmitters.
Pathways: It may also interact with signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Quinazolinone vs. Oxadiazole: The quinazolinone group in the target compound may enhance binding to kinase ATP pockets due to its planar aromatic system and hydrogen-bonding capacity, whereas oxadiazole-containing analogs (e.g., ) prioritize metabolic stability and membrane permeability.
Bioactivity and Mode of Action
Evidence from hierarchical clustering of bioactivity profiles (e.g., NCI-60 datasets) suggests that structurally similar compounds exhibit correlated modes of action . For example:
- Thiazole-oxadiazole hybrids () show anticancer activity via tubulin inhibition, while bi-thiazoles () may target DNA repair pathways.
- The quinazolinone moiety in the target compound is associated with kinase inhibition (e.g., EGFR or VEGFR), as seen in FDA-approved drugs like Erlotinib.
Contradictions: While lumping strategies group compounds with shared structural motifs (e.g., thiazole cores) into surrogate categories , subtle differences (e.g., quinazolinone vs. phenoxyphenyl substituents) can drastically alter bioactivity.
Computational and QSAR Insights
QSAR models evaluate the target compound’s properties against population-wide datasets, focusing on parameters like logP, polar surface area, and hydrogen-bond donors/acceptors . Key findings:
- The ethyl carboxylate group improves solubility compared to non-esterified thiazoles.
- The butanoyl linker may reduce cytotoxicity by minimizing off-target interactions, a hypothesis supported by ADMET predictions in analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
